(2-Bromo-5-methoxypyridin-4-yl)methanol
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Overview
Description
(2-Bromo-5-methoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methoxy groups on the pyridine ring makes this compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxypyridin-4-yl)methanol typically involves the bromination of 5-methoxypyridin-4-yl)methanol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxypyridin-4-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methanol group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, or alkoxides are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are employed.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or hydrogen gas with a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
(2-Bromo-5-methoxypyridin-4-yl)methanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological molecules . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (5-Bromo-3-methoxypyridin-2-yl)methanol
- (6-Bromo-5-methoxypyridin-2-yl)methanol
- (5-Bromo-4-methoxypyridin-2-yl)methanol
Uniqueness
(2-Bromo-5-methoxypyridin-4-yl)methanol is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure can result in different reactivity and applications compared to its analogs .
Biological Activity
(2-Bromo-5-methoxypyridin-4-yl)methanol is a chemical compound characterized by a pyridine ring with specific substitutions that suggest potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural features, which may influence its pharmacological properties. The following sections will detail the biological activities, synthesis, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C6H6BrNO2, and it has a molecular weight of approximately 217.06 g/mol. The presence of a bromine atom at the 2-position, a methoxy group at the 5-position, and a hydroxymethyl group at the 4-position contributes to its chemical reactivity and interaction with biological targets .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties. The bromine and methoxy groups can enhance binding to microbial targets, potentially leading to inhibition of growth.
- Anticancer Potential : Compounds with similar structures have been studied for their anticancer effects. The interactions mediated by the functional groups in this compound may influence pathways involved in cancer cell proliferation.
The mechanism of action for this compound is thought to involve:
- Enzyme Interaction : The bromine atom may enhance binding affinity to specific enzymes or receptors, influencing their activity.
- Receptor Binding : The methoxy group can affect the solubility and bioavailability of the compound, facilitating its interaction with biological receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. One common method includes:
- Bromination : Introducing a bromine atom at the 2-position.
- Methoxylation : Adding a methoxy group at the 5-position.
- Hydroxymethylation : Introducing the hydroxymethyl group at the 4-position.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into potential applications for this compound:
Study 1: Antimicrobial Activity
A study investigated compounds similar to this compound for their antibacterial effects against various pathogens. Results indicated significant inhibitory potential against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.22 mg/ml to 0.44 mg/ml for sensitive strains .
Study 2: Anticancer Activity
Research on structurally related pyridine derivatives revealed promising anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. The study suggested that modifications in the pyridine structure could enhance cytotoxic effects against specific cancer types .
Comparative Analysis
To understand how this compound compares with similar compounds, a table is provided below:
Compound Name | Similarity | Key Features |
---|---|---|
(2-Bromo-6-methoxypyridin-3-yl)methanol | 0.73 | Different substitution pattern on pyridine ring |
3-Amino-2-bromo-6-methoxypyridine | 0.81 | Contains an amino group which may enhance reactivity |
5-Bromo-6-(difluoromethoxy)pyridine | 0.74 | Fluorine substituents may alter electronic properties |
(2-Bromo-6-methoxypyridin-3-yl)methanol | 0.73 | Similar hydroxymethyl substitution but different position |
5-Bromo-2-methoxypyridine-4-methanol | 0.71 | Different position of bromine and methoxy groups |
Properties
Molecular Formula |
C7H8BrNO2 |
---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
(2-bromo-5-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
HQUMSHFOQBQRBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1CO)Br |
Origin of Product |
United States |
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